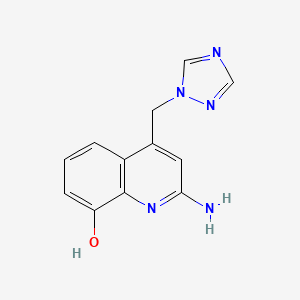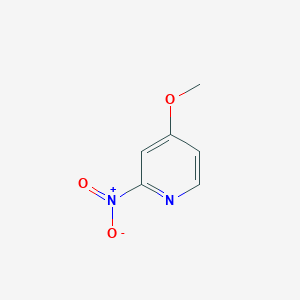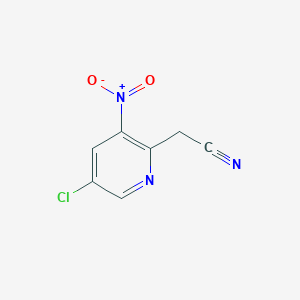
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is a synthetic compound with significant applications in pharmaceutical research. It is structurally related to purine nucleosides and is often studied for its potential antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride typically involves multiple stepsThe valinate moiety is then attached via esterification, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine ring or the ester moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride involves its incorporation into nucleic acids, where it can inhibit viral replication by interfering with DNA synthesis. The compound targets viral DNA polymerase, leading to chain termination and preventing the virus from multiplying .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities, used primarily for cytomegalovirus infections.
Valaciclovir: A prodrug of acyclovir, offering improved bioavailability .
Uniqueness
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is unique due to its specific ester linkage and the presence of the ethyl-D-valinate moiety. This structural modification can enhance its pharmacokinetic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H25ClN6O4 |
|---|---|
Molekulargewicht |
388.85 g/mol |
IUPAC-Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m1./s1 |
InChI-Schlüssel |
YOYUKRMZXJXIMC-HNCPQSOCSA-N |
Isomerische SMILES |
CCN[C@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
Kanonische SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)









